REACTION_CXSMILES
|
II.[Mg].[I-].[Mg+2].[I-].C[O:8][C:9]1[C:17]2[CH:18]=[CH:19][C:20]([O:22][C:16]=2[CH:15]=[C:14]2[C:10]=1[CH:11]=[CH:12][O:13]2)=[O:21]>CCOCC>[CH:11]1[C:10]2=[C:9]([OH:8])[C:17]3[CH:18]=[CH:19][C:20](=[O:21])[O:22][C:16]=3[CH:15]=[C:14]2[O:13][CH:12]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[Mg+2].[I-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC1=C2C=COC2=CC3=C1C=CC(=O)O3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux until colourless
|
Type
|
ADDITION
|
Details
|
added to the solution
|
Type
|
TEMPERATURE
|
Details
|
After heating the mixture
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 45 min
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was dried at 120° C. for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The crude product was filtered
|
Type
|
WASH
|
Details
|
washed with a solution of thiosulfate
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
used for the synthesis of the 5-phenylalkoxy- and 5-cyclohexylalkoxypsoralens without further purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |